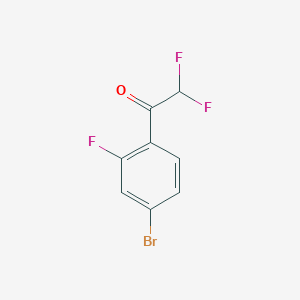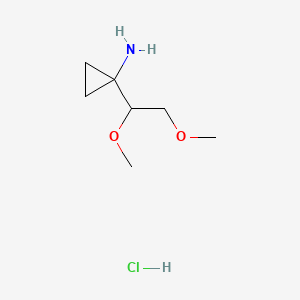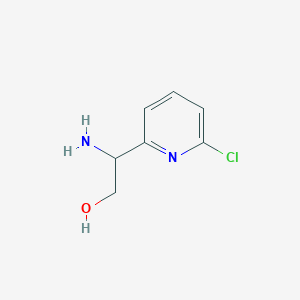
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 4-bromo-2-fluoroaniline with difluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and a solvent like acetonitrile. The mixture is stirred at temperatures ranging from 7°C to 25°C for 24 hours to achieve the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium persulfate, copper(II) sulfate pentahydrate, and sodium bromide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds, such as:
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the difluoroethanone group.
2-(4-Bromo-2-fluorophenyl)acetic acid: Contains an acetic acid group instead of difluoroethanone.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoroethanone groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H4BrF3O |
|---|---|
Molekulargewicht |
253.02 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrF3O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H |
InChI-Schlüssel |
KOCQQAVUYPTUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)



![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
